molecular formula C17H21N5O3 B4973183 ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate

ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate

Cat. No. B4973183
M. Wt: 343.4 g/mol
InChI Key: CMJQKPXCVNQTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate, also known as ETPC, is a chemical compound that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is not fully understood, but it is thought to involve the binding of the compound to target molecules. This compound has been found to bind to copper ions, and it is thought that this binding may be responsible for some of its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to bind to copper ions, it has been found to have antioxidant properties and to inhibit the activity of enzymes involved in inflammation. This compound has also been found to have cytotoxic effects on cancer cells, and it has been suggested that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological samples. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are several future directions for research on ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate. One area of research that could be explored is its potential as an anticancer agent. Further studies could be conducted to determine the mechanism of action of this compound and to identify other potential targets for the compound. Another area of research that could be explored is the development of new fluorescent probes based on this compound. Finally, more research could be conducted on the use of this compound as a photosensitizer for photodynamic therapy.

Synthesis Methods

The synthesis method of ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate involves several steps. First, 4-methoxybenzaldehyde is reacted with hydrazine hydrate to form 4-methoxyphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 4-methoxyphenylhydrazone. Next, this compound is reacted with triethylorthoformate and phosphorus oxychloride to form this compound. The final product is purified using column chromatography.

Scientific Research Applications

Ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been found to have a variety of potential scientific research applications. One area of research that has been explored is its potential as a fluorescent probe for detecting metal ions. This compound has been found to be highly selective for copper ions, and it has been used to detect copper ions in biological samples. Other potential applications include its use as a photosensitizer for photodynamic therapy and its use as a precursor for the synthesis of other compounds.

properties

IUPAC Name

ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-25-17(23)22-10-8-21(9-11-22)16-19-15(12-18-20-16)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJQKPXCVNQTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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